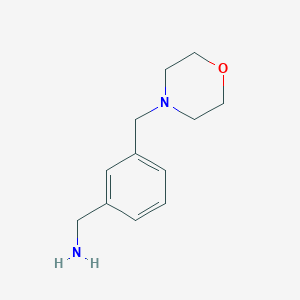

3-Morpholin-4-ylmethyl-benzylamine

Vue d'ensemble

Description

3-Morpholin-4-ylmethyl-benzylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylmethyl-benzylamine typically involves the reaction of morpholine with benzylamine under specific conditions. One common method involves the use of a coupling agent to facilitate the reaction between morpholine and benzylamine, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

3-Morpholin-4-ylmethyl-benzylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

3-Morpholin-4-ylmethyl-benzylamine is utilized as an intermediate in the synthesis of numerous pharmaceutical agents. Its structural properties make it particularly valuable for developing drugs targeting central nervous system disorders. For instance, compounds containing morpholine rings have been shown to modulate receptors such as the CB2 receptor and sigma receptors, which are crucial in treating conditions like migraine and nausea .

Case Study: CNS Drug Candidates

A study highlighted the role of morpholine-containing compounds in CNS drug discovery, emphasizing their potential to enhance drug efficacy through better receptor binding and modulation . The introduction of specific substituents on the morpholine ring can significantly alter pharmacological activity, demonstrating the compound's versatility in drug design.

Biochemical Research

In biochemical research, this compound is employed to explore enzyme inhibition and receptor interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it an excellent candidate for studying complex biological mechanisms.

Case Study: Enzyme Inhibition

Research has shown that morpholine derivatives can effectively inhibit enzymes like BACE-1, which is implicated in Alzheimer's disease. For example, a morpholine-based compound demonstrated an IC50 value of 22 nM against BACE-1, showcasing its potential as a therapeutic agent .

Material Science

The incorporation of this compound into polymers has been investigated to enhance mechanical properties. Its unique chemical structure allows for improved durability and performance in various applications.

Applications in Polymers

Studies indicate that adding morpholine derivatives to polymer matrices can improve tensile strength and flexibility, making these materials suitable for advanced engineering applications .

Agrochemicals

This compound also finds application in the formulation of agrochemicals such as pesticides and herbicides. Its effectiveness in enhancing the bioavailability of active ingredients contributes to more sustainable agricultural practices.

Case Study: Pesticide Formulation

Research has demonstrated that morpholine derivatives can enhance the efficacy of certain herbicides by improving their absorption and retention in plant tissues .

Cosmetic Formulations

The unique properties of this compound make it suitable for use in cosmetic products. It has been noted for improving skin absorption and enhancing the effectiveness of active ingredients in formulations.

Application Insights

In cosmetic chemistry, morpholine derivatives are used to create formulations that promote better skin penetration of therapeutic agents, thereby increasing their efficacy in skincare products .

Mécanisme D'action

The mechanism of action of 3-Morpholin-4-ylmethyl-benzylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A related compound with a similar structure but different functional groups.

Benzylamine: Shares the benzylamine moiety but lacks the morpholine ring.

N-Methylmorpholine: Contains the morpholine ring but with a different substitution pattern.

Uniqueness

3-Morpholin-4-ylmethyl-benzylamine is unique due to its combination of the morpholine ring and benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

3-Morpholin-4-ylmethyl-benzylamine (CAS No. 91271-83-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Overview

This compound is characterized by its morpholine ring, which is known for enhancing the pharmacological properties of various compounds. The compound has been studied for its interactions with biological targets, including enzymes and receptors, which are crucial for its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmission and cellular signaling.

- Receptor Interaction: It has been shown to bind to certain receptors, which could mediate its pharmacological effects.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Neurotransmitter Regulation: By modulating the activity of neurotransmitter-related enzymes, the compound could impact mood and cognitive functions.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cellular models. For instance, it has shown promising results in inhibiting cell proliferation in cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic effects of this compound. The compound was administered at varying doses to evaluate its effects on inflammation and tumor growth.

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Mild anti-inflammatory response |

| 10 | Significant tumor reduction |

| 20 | Enhanced neuroprotective effects |

Case Studies

-

Case Study on Cancer Treatment:

A study conducted on mice with induced tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis in cancer cells. -

Neuroprotective Effects:

In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a neuroprotective agent.

Propriétés

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFAZAIURDZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424408 | |

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-83-9 | |

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.